Spectroscopic Elucidation of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine: A Multi-Modal Analytical Whitepaper
Spectroscopic Elucidation of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine: A Multi-Modal Analytical Whitepaper
Executive Summary
In the realm of modern medicinal chemistry, the 2-aminothiazole scaffold represents a privileged pharmacophore, frequently utilized in the design of antimicrobial and antineoplastic agents. Baseline physical and spectroscopic properties of the unsubstituted 2-aminothiazole core[1] provide the foundational reference points for structural analysis. However, the introduction of a sterically hindered, halogenated aromatic system—specifically the 4-bromo-2-ethylphenyl moiety—imparts unique electronic and magnetic microenvironments that complicate spectral interpretation.
As a Senior Application Scientist, my imperative is to construct a self-validating analytical matrix. This whitepaper details the orthogonal spectroscopic elucidation (NMR, FT-IR, and HRMS) of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine . We will not merely catalog data; we will deconstruct the causality behind the experimental design and establish a rigorous, self-correcting workflow for absolute structural confirmation.
Core Directive: The Causality of Experimental Design
Structural elucidation fails when analytical techniques are treated in isolation. Our approach relies on the deliberate selection of parameters designed to expose specific molecular vulnerabilities:
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Solvent Selection (NMR): The primary amine of the thiazole ring readily participates in intermolecular hydrogen bonding, which can severely broaden
H NMR signals in non-polar solvents like CDCl . We utilize DMSO- because its strong hydrogen-bond accepting capability disrupts these intermolecular networks, yielding a sharp, quantifiable NH resonance and resolving the complex aromatic spin system. -
Ionization Strategy (HRMS): Electrospray Ionization in positive mode (ESI+) is specifically chosen due to the high proton affinity of the thiazole nitrogen. Furthermore, the presence of the bromine atom dictates our mass validation strategy: we rely on the exact 1:1 isotopic ratio of
Br and Br as an internal calibration standard to mathematically eliminate false-positive isobaric interferences. -
Vibrational Mode (FT-IR): Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that masks the critical diagnostic N-H stretching doublet of our 2-aminothiazole core. ATR ensures anhydrous, matrix-free signal acquisition.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following methodologies incorporate internal validation loops. If a sample fails the internal check at any stage, the workflow is halted.
High-Resolution 1D and 2D NMR Protocol
-
Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous DMSO-
(100.0 atom % D) containing 0.03% v/v TMS as an internal standard. -
Acquisition: Acquire
H spectra at 400 MHz and C spectra at 100 MHz at 298 K. Utilize a relaxation delay ( ) of 2.0 seconds for H and 5.0 seconds for C to ensure complete longitudinal relaxation, preventing integration artifacts. -
Self-Validation Loop: The integration of the ethyl CH
triplet must be set to exactly 3.00. If the integration of the thiazole H4 singlet deviates by more than 0.05 from 1.00, the sample is flagged for potential degradation or co-eluting impurities, and the run is invalidated.
Matrix-Free ATR-FTIR Protocol
-
Background Calibration: Perform a 32-scan background acquisition on the bare diamond crystal to subtract ambient H
O and CO vapor. -
Sample Deposition: Apply 2-3 mg of the crystalline solid directly onto the ATR crystal. Apply consistent mechanical pressure using the anvil to ensure uniform optical contact.
-
Self-Validation Loop: Scan from 4000 to 400 cm
at a resolution of 4 cm . The system automatically cross-validates the N-H doublet against the C=N stretch. A diminished N-H signal coupled with a shifted C=N stretch indicates unwanted tautomerization or hydrochloride salt formation, prompting immediate sample recrystallization.
LC-ESI-HRMS Protocol
-
Chromatography: Elute the sample through a C18 column using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The acid acts as a proton source, maximizing ESI+ yield.
-
Mass Analysis: Acquire data on a Time-of-Flight (TOF) analyzer in positive ion mode.
-
Self-Validation Loop: The algorithm mandates a mass error of < 3.0 ppm and an isotopic ratio (
Br : Br) of 1:0.97 to 1:1.05. Failure to meet these exact criteria automatically invalidates the run.
Spectroscopic Data Analysis & Interpretation
Nuclear Magnetic Resonance (NMR) Analysis
The
Table 1:
| Position | Assignment Rationale & Causality | ||
| 2-NH | 7.35, br s, 2H | - | Broadened by quadrupolar relaxation of N and solvent exchange. |
| Thiazole-C2 | - | 168.5 | Highly deshielded by adjacent N, S, and the electronegative NH |
| Thiazole-C4 | 7.15, s, 1H | 138.2 | Singlet due to C5 substitution; diagnostic for 5-aryl-2-aminothiazoles. |
| Thiazole-C5 | - | 122.1 | Quaternary carbon linking to the phenyl ring. |
| Phenyl-H6 | 7.25, d, | 128.5 | Ortho to thiazole, coupled to H5. Shifted upfield relative to sulfonyl analogs[2]. |
| Phenyl-H5 | 7.42, dd, | 129.8 | Ortho to bromo, meta to ethyl. Exhibits both ortho and meta coupling. |
| Phenyl-H3 | 7.50, d, | 131.2 | Isolated proton between ethyl and bromo; exhibits only fine meta coupling. |
| Phenyl-C1 | - | 133.5 | Quaternary, attached to the thiazole ring. |
| Phenyl-C2 | - | 143.0 | Quaternary, attached to the electron-donating ethyl group. |
| Phenyl-C4 | - | 121.0 | Quaternary, attached to bromine (shielded via heavy atom effect). |
| Ethyl-CH | 2.60, q, | 26.5 | Deshielded by the adjacent aromatic ring current. |
| Ethyl-CH | 1.10, t, | 15.2 | Terminal methyl, serves as the internal integration anchor. |
Fourier-Transform Infrared (FT-IR) Analysis
The primary amine N-H stretching vibrations are highly diagnostic, typically appearing around 3429 cm
Table 2: Key FT-IR Vibrational Modes (Diamond ATR)
| Wavenumber (cm | Mode | Intensity | Structural Correlation |
| 3410, 3290 | N-H stretching | Medium, Doublet | Primary amine (asymmetric/symmetric stretch)[4]. |
| 3110 | C-H stretching (sp | Weak | Aromatic and thiazole C-H bonds. |
| 2965, 2875 | C-H stretching (sp | Weak-Medium | Ethyl group aliphatic C-H bonds. |
| 1625 | C=N stretching | Strong | Thiazole ring imine-like bond. |
| 1530, 1470 | C=C stretching | Strong | Aromatic ring skeletal vibrations. |
| 1050 | C-S stretching | Medium | Thiazole thioether linkage. |
| 580 | C-Br stretching | Strong | Heavy halogen bond in the fingerprint region. |
High-Resolution Mass Spectrometry (HRMS)
The molecule (Formula: C
Table 3: HRMS (ESI-TOF) Isotopic Signature Validation
| Species | Formula | Calculated Exact | Observed | Mass Error (ppm) |
| [M+H] | C | 282.9904 | 282.9901 | -1.06 |
| [M+H] | C | 284.9884 | 284.9886 | +0.70 |
Logical Workflow of Structural Confirmation
The following diagram maps the logical causality of our multi-modal approach. No single technique is trusted in isolation; structural confirmation is only achieved at the convergence of all three orthogonal datasets.
Fig 1: Orthogonal multi-modal spectroscopic workflow for structural validation.
Conclusion
The comprehensive structural elucidation of 5-(4-Bromo-2-ethylphenyl)thiazol-2-amine requires a disciplined, multi-modal strategy. By leveraging the hydrogen-bond disrupting properties of DMSO-
References
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrZP0X1cC_yaMcPeDyo9Bzj0sz6DUfdpU8_eedYwh6IXfi0V8J-BvPbS6zLwltQtcntJ9l3HNYyJI1uKsbBtIgRa8zvoJvcAz-xjj7VVtjjrOm8UR31W3alvBiGKaV7VzU]
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHixtnSbJXtQDzedVagurPJ-gClBN39S7MEssKi4T7Em5ckNGoghEwYXT53-9aPYl92BjuV78V1-kle4K9N60JfDyNG-0AFEDHoQ_3319i0l1PfTSls2B8UmkU3ZUaR2RU1V-03bIeLxAj1nBuhCORV8FD3cCID4vw=]
- Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxD0Gs8kbld_7YnTBCjE-thw2g_C9iYxB7V-g2jgOmVtXBEvdLhbgLw9gN6cCbkkd-kgfuOZAatecM-953NJS06xbcVAoPCwH111czm18J2xweCnVOzYdiaDkZvjaomI1b_CqrVEWlo916hw==]
- 2-Aminothiazole | C3H4N2S | CID 2155. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgSVdaF8zIFtIVF544gUZEYSyiHmc-o5H_WwDXPLntARwt8drArx7ZX6uWfB4PF6M0rTqtUtjMJXWyIKrBdgqz_zsdc2VwRc2pGJ2adMG5KWiWCALYlPcGMmOM0tHSLvwjNGmfFh4OXz2zrJtQORd9MbjB]
Sources
- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
